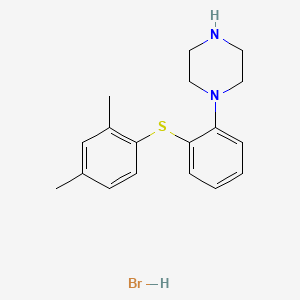

Vortioxetine hydrobromide

Übersicht

Beschreibung

Vortioxetine hydrobromide is an atypical antidepressant used primarily for the treatment of major depressive disorder. It is known for its multimodal mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake. This compound is marketed under various brand names, including Brintellix and Trintellix .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of vortioxetine hydrobromide typically involves a multi-step process. One of the key steps is the cyclization of the piperazine ring. The process starts with 2,4-dimethyl thiophenol reacting with o-bromonitrobenzene, followed by catalytic hydrogenation, Sandmeyer reaction with piperazine, and finally, reaction with hydrobromic acid to form this compound .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. A new and improved synthetic route has been developed, achieving a 63% yield with 99% purity. This method involves three simple steps, with the key step being the cyclization of the piperazine ring .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vortioxetin-Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst typischerweise Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Verwendet üblicherweise Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Umfasst häufig Halogenierungsreaktionen unter Verwendung von Reagenzien wie Brom oder Chlor.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Applications in Major Depressive Disorder

Clinical Efficacy:

Vortioxetine has been shown to be effective in treating MDD. A meta-analysis indicated that it significantly outperformed placebo in improving depressive symptoms, with a response rate ratio of 1.35 (95% CI 1.22–1.49) . Additionally, a randomized controlled trial demonstrated significant improvements in cognitive function alongside mood enhancement .

Cognitive Function Improvement:

Research indicates that vortioxetine not only alleviates depressive symptoms but also enhances cognitive functions in patients with MDD. Studies have shown that patients treated with vortioxetine experienced significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to those receiving placebo .

Gut Microbiota Modulation:

Recent findings suggest that vortioxetine may influence gut microbiota composition in patients with MDD. Changes in gut microbiota diversity were observed after treatment, potentially contributing to its therapeutic effects . This highlights a novel area of research linking psychiatric treatment with gastrointestinal health.

Applications in Cancer Treatment

Inhibition of Gastric Cancer Cell Growth:

A groundbreaking study identified vortioxetine hydrobromide as a dual inhibitor of JAK2 and SRC kinases, which are implicated in gastric cancer progression. In vitro and in vivo experiments demonstrated that vortioxetine effectively suppressed the growth of gastric cancer cells by inhibiting the JAK2/SRC-STAT3 signaling pathway . This positions vortioxetine as a promising candidate for chemoprevention strategies against gastric cancer.

Table 1: Clinical Efficacy of Vortioxetine in Major Depressive Disorder

| Study Reference | Sample Size | Treatment Duration | Primary Outcome | Result |

|---|---|---|---|---|

| Henigsberg et al., 2012 | 560 | 8 weeks | MADRS score reduction | Significant reduction across all doses |

| Boulenger et al., 2014 | Variable | 8 weeks | HDRS-24 score reduction | Statistically significant improvement |

| PMC4162519 | 737 | 24 weeks | SDS score improvement | Mean improvement of 8.7 points |

Table 2: Effects on Gut Microbiota Post-Treatment

| Measurement Type | Before Treatment | After 4 Weeks | After 8 Weeks |

|---|---|---|---|

| Bacteroidetes (Phylum) | High proportion | Decreased | Approached healthy controls |

| Firmicutes (Phylum) | Low proportion | Increased | Increased significantly |

Case Studies

Case Study 1: Efficacy in Patients with Comorbid Conditions

In a cohort study involving patients with MDD and comorbid conditions, vortioxetine was well-tolerated and led to remission of depressive symptoms across all participants, including those with neurological impairments due to brain injuries . This underscores its versatility and potential as a treatment option for complex cases.

Case Study 2: Overdose Safety Profile

A report on a patient who attempted suicide by overdosing on vortioxetine (250 mg) revealed no significant adverse effects or serotonin syndrome symptoms, suggesting a favorable safety profile even at high doses . Such findings are crucial for understanding the drug's risk-benefit ratio in clinical settings.

Wirkmechanismus

The mechanism of action of vortioxetine hydrobromide is complex and involves multiple pathways:

Serotonin Reuptake Inhibition: Inhibits the reuptake of serotonin by binding to the serotonin transporter.

Receptor Modulation: Acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors .

Molecular Targets: Primarily targets the serotonin transporter and various serotonin receptors, leading to increased serotonin levels in the brain

Vergleich Mit ähnlichen Verbindungen

Sertraline: Another serotonin reuptake inhibitor used for depression.

Bupropion: An atypical antidepressant with a different mechanism of action.

Fluoxetine: A selective serotonin reuptake inhibitor with similar applications.

Uniqueness: Vortioxetine hydrobromide is unique due to its multimodal mechanism of action, which involves both serotonin reuptake inhibition and receptor modulation. This dual action is believed to contribute to its efficacy in treating major depressive disorder .

Biologische Aktivität

Vortioxetine hydrobromide is an antidepressant medication primarily used for the treatment of major depressive disorder (MDD). Its unique mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake, has garnered significant attention in both clinical and preclinical studies. Recent research has expanded its potential applications beyond depression, including its effects on cancer cell proliferation and gut microbiota.

Vortioxetine acts primarily as a serotonin reuptake inhibitor (SRI) while also modulating various serotonin receptors, including:

- 5-HT1A receptor agonism

- 5-HT3 receptor antagonism

- 5-HT7 receptor antagonism

This multifaceted approach not only enhances mood but also improves cognitive function, making it a valuable option for patients with MDD who experience cognitive deficits .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties , particularly as a dual inhibitor of JAK2 and SRC kinases. Research findings indicate:

- Inhibition of Gastric Cancer Cell Growth : Vortioxetine significantly suppresses the proliferation of gastric cancer cells (HGC27 and AGS) in vitro, with IC50 values of 5.90 μM and 9.40 μM, respectively .

- Mechanism : The compound inhibits JAK2/SRC-STAT3 signaling pathways, leading to reduced STAT3 phosphorylation and dimerization, which are critical for cancer cell survival and proliferation .

Table 1: Inhibitory Effects on Gastric Cancer Cells

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | Proliferation Inhibition (%) at 4 μM (96h) |

|---|---|---|---|

| HGC27 | 5.90 | 4.96 | 66 |

| AGS | 9.40 | 6.56 | 45 |

Clinical Efficacy in Depression

Vortioxetine has been shown to effectively alleviate depressive symptoms and improve cognitive function in patients with MDD. A randomized controlled trial indicated:

- Significant Improvement : Patients receiving vortioxetine (10 mg and 20 mg) showed a mean treatment difference from placebo of 0.36 (p < 0.0001) and 0.33 (p < 0.0001), respectively .

Table 2: Efficacy Data from Clinical Trials

| Treatment Group | Mean Change from Baseline to Week 8 | p-value |

|---|---|---|

| Vortioxetine 10 mg | 0.36 | <0.0001 |

| Vortioxetine 20 mg | 0.33 | <0.0001 |

| Placebo | - | - |

Effects on Gut Microbiota

Emerging evidence suggests that vortioxetine may also influence gut microbiota composition, which is increasingly recognized for its role in mental health:

- Microbiota Modulation : Treatment with vortioxetine has been associated with changes in beneficial gut bacteria such as Faecalibacterium and Roseburia, potentially contributing to its antidepressant effects .

Case Studies

A recent case series reported the successful use of vortioxetine in patients with comorbid epilepsy and depressive symptoms:

- Patient Outcomes : All nine patients achieved remission of depressive symptoms within a treatment range of 10 to 20 mg, demonstrating good tolerability even among those with complex medical histories .

Table 3: Summary of Case Studies

| Patient Count | Age Range (Years) | Treatment Duration (Months) | Remission Achieved |

|---|---|---|---|

| 9 | 24 - 77 | 2 - 48 | Yes |

Q & A

Basic Research Question: What are the key physicochemical properties and synthetic pathways for vortioxetine hydrobromide?

Answer:

this compound (C₁₈H₂₂N₂S·HBr, molecular weight 379.36 g/mol) is a white to slightly beige powder, non-hygroscopic, and soluble in methanol/ethanol but sparingly soluble in water (pH 2.0–8.3) . Its synthesis involves coupling 2-(2,4-dimethylphenylthio)aniline with piperazine derivatives, followed by hydrobromide salt formation. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts like tert-amyl alcohol solvates . Analytical validation via HPLC and mass spectrometry ensures purity (>98%) and structural confirmation .

Basic Research Question: How are pharmacokinetic (PK) parameters of this compound determined in human studies?

Answer:

PK parameters (Cₘₐₓ, AUC₀–₇₂h, Tₘₐₓ, T₁/₂) are quantified using a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL . Blood samples are collected serially over 72 hours post-dose, and plasma concentrations are analyzed via non-compartmental modeling. For bioequivalence studies, geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for AUC and Cₘₐₓ must fall within 80–125% . Ethnic variability in CYP2D6 metabolism necessitates population-specific PK studies .

Basic Research Question: What receptor-binding profile defines vortioxetine’s mechanism of action?

Answer:

Vortioxetine acts as a multimodal serotonergic modulator, with inhibitory constants (Kᵢ) of 15 nM (5-HT₁A), 33 nM (5-HT₁B), 3.7 nM (5-HT₃), 19 nM (5-HT₇), and 1.6 nM (SERT) . In vitro assays (e.g., radioligand displacement) using HEK293 cells transfected with human receptors are standard. Functional activity (agonist/antagonist effects) is validated via cAMP or Ca²⁺ flux assays .

Advanced Research Question: How can polymorphic forms of this compound impact drug development?

Answer:

Polymorphs (e.g., Form L, tert-amyl alcohol solvate) exhibit distinct solubility and stability profiles . Characterization involves X-ray diffraction (XRD) for crystal structure, differential scanning calorimetry (DSC) for thermal behavior, and dynamic vapor sorption (DVS) for hygroscopicity . Reactive crystallization studies in solvents like acetone/water reveal that thermodynamic control favors stable polymorphs, while kinetic control (high supersaturation) may yield metastable forms .

Advanced Research Question: What methodological considerations ensure robust bioequivalence studies under fasting/fed conditions?

Answer:

Randomized, two-period crossover designs with a 28-day washout minimize carryover effects . Standardized meals (e.g., 500–600 kcal fat) are administered 30 minutes pre-dose in fed trials to assess food effects . Sample size calculations (e.g., n=32/group) assume ≤22.5% inter-subject variability and 80% power to detect GMRs within 0.95–1.05 . Ethnic sensitivity analyses are critical due to CYP2D6 polymorphism prevalence in Asian populations .

Advanced Research Question: What analytical techniques are used to quantify vortioxetine and its metabolites in preclinical models?

Answer:

HPLC-MS/MS with deuterated internal standards (e.g., d₄-vortioxetine) achieves specificity in rodent plasma . Protein precipitation (acetonitrile) is used for sample preparation, with calibration curves linear from 5–1000 ng/mL . Metabolites (e.g., Lu AA34443) are identified via fragmentation patterns and quantified relative to parent compound pharmacokinetics .

Advanced Research Question: How can contradictions in PK data across ethnic groups be resolved?

Answer:

Discrepancies (e.g., higher AUC in Chinese vs. European cohorts) require stratification by CYP2D6 phenotypes (e.g., poor vs. extensive metabolizers) . Population PK modeling (NONMEM) incorporating covariates like body weight and genetic markers improves predictive accuracy . Comparative studies must adhere to region-specific guidelines (e.g., China’s NMPA vs. FDA) for bioequivalence margins .

Advanced Research Question: How do thermodynamic and kinetic factors govern polymorph formation during crystallization?

Answer:

In reactive crystallization, solvent polarity (e.g., acetone vs. ethanol) and supersaturation ratio dictate nucleation kinetics . Thermodynamically stable forms dominate at low supersaturation, while high supersaturation promotes metastable polymorphs. Process analytical technology (PAT) tools, such as in-situ Raman spectroscopy, enable real-time monitoring of polymorphic transitions .

Eigenschaften

IUPAC Name |

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGRUFUIHGGOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027850 | |

| Record name | Vortioxetine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960203-27-4 | |

| Record name | Vortioxetine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960203-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vortioxetine hydrobromide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vortioxetine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORTIOXETINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.